1-Chloro-5-phenylpentane
Overview
Description
1-Chloro-5-phenylpentane is a chlorinated organic compound that is part of a broader class of chemicals with potential applications in various chemical synthesis processes. The compound is characterized by the presence of a phenyl group attached to the fifth carbon of a pentane chain, with a chlorine atom substituted at the first carbon.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one was synthesized using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes, achieving high yields and purity . Additionally, organophosphine-catalyzed reactions have been employed to synthesize 1-phenylpentane-1, 4-diones, demonstrating high selectivity and mild reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-5-phenylpentane has been investigated using ab initio and Density Functional Theory (DFT) calculations. For example, the structure and vibrational assignment of 1-chloro-1,1-difluoro-pentane-2,4-dione were studied, revealing details about the most stable cis-enol forms and hydrogen bond strength . The crystal structure of 1,5-diphenylpentane-1,3,5-trione was also determined, providing insights into the dienol form of the molecule .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been analyzed, such as the flash photolysis of (E)-1,2-bis(1-chloro-1-phenylmethyl)cyclopropane, which generates radicals and cations through photochemical processes . Selective intramolecular photocycloaddition of 5-phenylpent-1-ene has been used to form linear and angular triquinane carbon skeleta, demonstrating the influence of chlorine substituents on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenylalkanes have been studied through theoretical calculations, which examined the elimination kinetics and mechanisms of dehydrochlorination. These studies provide information on the potential energy surface, activation energies, and the nature of the transition states, indicating that the phenyl group does not participate as a neighboring group in these reactions .
Scientific Research Applications
Theoretical Insights and Kinetics
1-Chloro-5-phenylpentane, along with similar compounds, has been subject to theoretical calculations to understand its elimination kinetics in gas-phase dehydrochlorination reactions. Studies have employed density functional theory methods to investigate the potential energy surface and reaction pathways. These investigations provide insights into the reaction mechanisms and energy barriers, revealing the concerted, moderately polar, and nonsynchronous nature of these reactions (Maldonado et al., 2011).
Synthesis and Catalysis
Research has also focused on synthesizing derivatives of 1-phenylpentane, including 1-phenylpentane-1,4-diones, through organophosphine-catalyzed reactions. These studies emphasize high selectivity and mild reaction conditions, contributing to the understanding of atom-efficient synthesis methods (Zhang et al., 2010).
Electrochemical Reduction
The electrochemical behavior of 1-Chloro-5-phenylpentane and related compounds has been studied to explore their reduction at carbon electrodes. These studies reveal the formation of various products through intramolecular cyclization and provide insights into electrochemical processes relevant to organic synthesis (Pritts & Peters, 1994).
Photochemical and Thermal Reactions
The photochemistry and thermal behavior of 1-phenylpentan-1-ones, closely related to 1-Chloro-5-phenylpentane, have been investigated to understand solvent effects and reaction mechanisms. These studies provide valuable information on the Norrish Type II reaction and its dependence on temperature and solvent interactions (Klán & Literák, 1999).
Structural Analysis and Characterization
Comprehensive structural analysis, including NMR and IR spectroscopy, has been performed on compounds related to 1-Chloro-5-phenylpentane. This research aids in understanding the molecular structure and behavior of such compounds, which is crucial for their potential applications in various chemical processes (Westphal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-chloropentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLBVYYDZDPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333903 | |
Record name | 1-Chloro-5-phenylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-phenylpentane | |
CAS RN |
15733-63-8 | |
Record name | 1-Chloro-5-phenylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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